4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AH-3365 (hemisulfate) involves the reaction of 4-hydroxy-3-hydroxymethylbenzaldehyde with tert-butylamine to form the intermediate. This intermediate is then subjected to reduction and subsequent sulfonation to yield the hemisulfate salt .
Industrial Production Methods: In industrial settings, the production of AH-3365 (hemisulfate) follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent use to ensure high yield and purity .
Types of Reactions:
Oxidation: AH-3365 (hemisulfate) can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary or secondary alcohols.
Substitution: Products vary depending on the nucleophile used
Scientific Research Applications
AH-3365 (hemisulfate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta2-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in respiratory diseases.
Industry: Used in the formulation of inhalers and other respiratory aids .
Mechanism of Action
AH-3365 (hemisulfate) exerts its effects by stimulating beta2-adrenergic receptors in the lungs. This activation leads to the conversion of ATP to cyclic adenosine monophosphate (cAMP), which in turn relaxes bronchial smooth muscle and reduces bronchospasm. The compound has a higher selectivity for beta2 receptors over beta1 receptors, making it more effective in targeting pulmonary tissues .
Comparison with Similar Compounds
Levalbuterol: A single enantiomer of Salbutamol with similar bronchodilator effects.
Terbutaline: Another beta2-adrenergic receptor agonist used for similar indications.
Formoterol: A long-acting beta2-adrenergic receptor agonist used in asthma and COPD management
Uniqueness: AH-3365 (hemisulfate) is unique due to its rapid onset of action and high selectivity for beta2 receptors, making it a preferred choice for acute relief of bronchospasm .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane |
InChI |
InChI=1S/C13H21NO3.CH4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H4 |
InChI Key |
YQOYQCBHSOLBKT-UHFFFAOYSA-N |
Canonical SMILES |
C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.